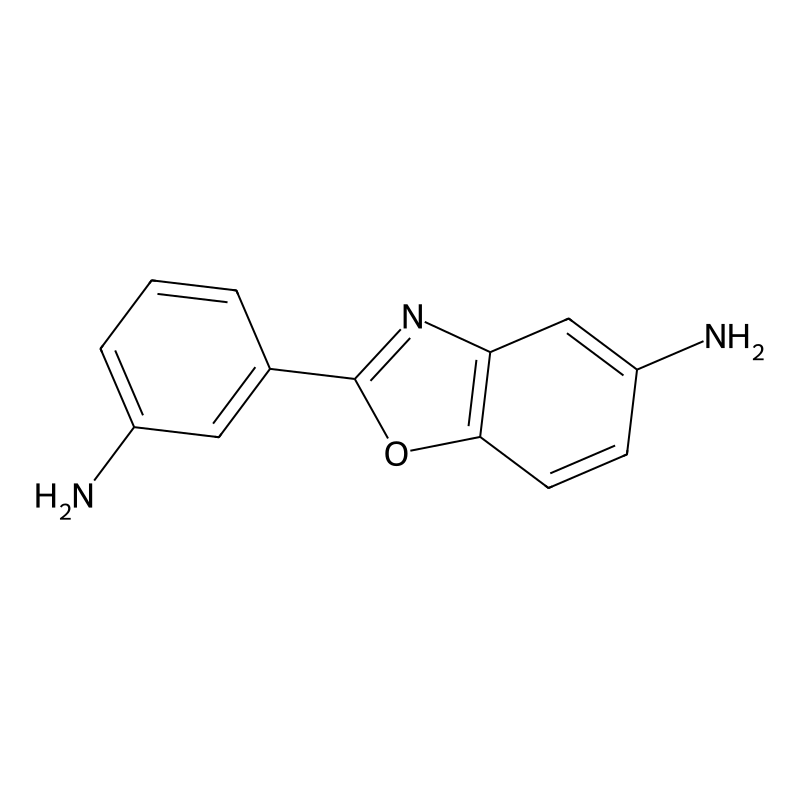

5-Amino-2-(3-aminophenyl)benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods such as cyclocondensation reactions and transition-metal catalyzed couplings. Characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research suggests that 5-Amino-2-(3-aminophenyl)benzoxazole may possess properties relevant to various scientific disciplines, including:

- Organic Optoelectronics: The presence of conjugated double bonds and aromatic rings in its structure suggests potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their ability to absorb and emit light. [] However, further research is needed to explore its specific functionalities and optimize its performance in these applications.

- Biomedical Research: Studies have investigated the potential of 5-Amino-2-(3-aminophenyl)benzoxazole derivatives as antitumor and antimicrobial agents. These studies highlight the need for further investigation into its biological activity and potential therapeutic applications.

- Material Science: The compound's thermal stability and potential self-assembly properties have been explored for potential applications in the development of new functional materials. However, further research is needed to understand its material properties and explore its potential in specific material science applications.

5-Amino-2-(3-aminophenyl)benzoxazole is a heterocyclic aromatic compound characterized by the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry. The compound features two amino groups on the benzoxazole framework, which significantly influence its chemical properties and biological interactions .

- Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

- Reduction: Nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a metal catalyst.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, including halogenation, nitration, and sulfonation .

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.

Research indicates that benzoxazole derivatives, including 5-Amino-2-(3-aminophenyl)benzoxazole, exhibit significant biological activities. These compounds have been studied for their anticancer properties due to their ability to interact with various metabolic pathways and cellular processes involved in cancer pathology. The planar structure of the benzoxazole allows for π-π stacking and hydrogen bonding with biological targets, enhancing their efficacy as therapeutic agents .

The synthesis of 5-Amino-2-(3-aminophenyl)benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various synthetic routes may be employed, including:

- Condensation Reactions: Utilizing 2-aminophenol and aldehydes or ketones.

- Industrial Methods: Scalable techniques such as continuous flow reactors and high-throughput screening are often used to optimize reaction conditions for large-scale production .

These methods ensure efficient synthesis while maintaining high yields of the desired compound.

5-Amino-2-(3-aminophenyl)benzoxazole has several applications across different fields:

- Medicinal Chemistry: As a potential anticancer agent due to its ability to target various cellular pathways.

- Materials Science: Utilized in the development of polymers and other materials due to its unique structural properties.

- Industrial Chemistry: Employed in various chemical processes owing to its reactivity and functionalization potential .

The versatility of this compound makes it valuable in both research and practical applications.

Studies on the interactions of 5-Amino-2-(3-aminophenyl)benzoxazole with biological molecules reveal its potential as a drug candidate. The compound can form non-covalent interactions with proteins and enzymes through hydrogen bonding and π-π stacking, which are crucial for its biological activity. These interactions play a significant role in determining the efficacy of the compound as an inhibitor or modulator of specific biological pathways .

Several compounds share structural similarities with 5-Amino-2-(3-aminophenyl)benzoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-5-nitrobenzoxazole | Contains a nitro group instead of an amino group | Different reactivity and biological activities |

| 2-(4-Aminophenyl)benzoxazole | Amino group at a different position | Variations in chemical and biological properties |

| 5-Amino-2-(4-aminophenyl)benzoxazole | Amino group on the para position | Affects reactivity and applications |

Uniqueness

The uniqueness of 5-Amino-2-(3-aminophenyl)benzoxazole lies in the specific positioning of its amino groups. This arrangement influences its reactivity patterns and potential for functionalization compared to similar compounds. Its distinct structure allows for diverse applications ranging from drug discovery to materials science, making it a subject of interest in ongoing research efforts .

Molecular Structure and Isomerism

The compound consists of a benzoxazole ring fused with a benzene ring, featuring two amino groups. The 3-aminophenyl substituent at the 2-position and the amino group at the 5-position confer distinct reactivity and electronic properties. Structural isomerism arises from the attachment of the 3-aminophenyl group, which can exist in cis or trans configurations depending on the synthetic route.

Key Structural Data

Physical and Chemical Properties

- Melting Point: Predicted to be 450.0 ±25.0°C.

- Density: 1.329 ±0.06 g/cm³ (predicted).

- Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.

The amino groups enhance hydrogen bonding capacity, influencing solubility and reactivity. The benzoxazole ring’s aromaticity enables π-π stacking interactions, critical for biological activity.